molecular formula C12H11BrFN B6603731 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole CAS No. 1188195-83-6

8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B6603731
CAS No.: 1188195-83-6
M. Wt: 268.12 g/mol
InChI Key: ABCSFWICHWXKQD-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a halogenated tetrahydrocarbazole derivative with a bicyclic structure comprising a partially saturated carbazole scaffold. This compound features bromine and fluorine substituents at positions 8 and 6, respectively, which modulate its electronic, steric, and biological properties. Tetrahydrocarbazoles are pivotal in medicinal and agrochemical research due to their structural resemblance to indole alkaloids and their versatility in derivatization . The bromine atom enhances electrophilic reactivity, while fluorine improves metabolic stability and bioavailability, making this compound a valuable intermediate in drug discovery and pesticide development .

Properties

IUPAC Name

8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFN/c13-10-6-7(14)5-9-8-3-1-2-4-11(8)15-12(9)10/h5-6,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCSFWICHWXKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188195-83-6
Record name 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of substituted phenylhydrazines with cyclohexanoneThe reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the formation of the carbazole ring system .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbazolones and benzazonine-diones.

    Reduction: Fully saturated carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of tetrahydrocarbazoles are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Compound Substituents Key Properties/Applications Reference
8-Bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole Br (C8), F (C6) Enhanced electrophilicity (Br), metabolic stability (F); potential agrochemical lead .
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (3b) Cl (C6) Herbicidal activity; lower binding affinity to dopamine D3 receptors vs. aromatic counterparts .
3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole (27) F (C3, C3), OCH3 (C6) Halogen-bonding interactions; synthesized via XAT (halogen atom transfer) methodology .
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Br (C6), CH3 (N9), ketone (C1) CRTH2 receptor antagonist; solubility in DMSO/chloroform .
2,3,4,9-Tetrahydro-1H-carbazole (parent scaffold) None Baseline structure; reduced potency in dopamine D3 receptor binding due to lack of aromaticity .

Physicochemical Properties

  • Solubility : Halogenation reduces aqueous solubility but enhances lipid membrane permeability. For instance, 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is sparingly soluble in water but dissolves in DMSO or chloroform .
  • Crystallography : Tetrahydrocarbazole derivatives often form hydrogen-bonded networks. For example, PEG-based DESs facilitate crystallization by stabilizing hydrogen-bond interactions .

Key Research Findings

Substituent Position Matters : Bromine at C8 (vs. C6) in 8-bromo-6-fluoro derivatives may sterically hinder receptor binding but improves electrophilic reactivity for further functionalization .

Fluorine Enhances Stability: Fluorine at C6 reduces oxidative metabolism, extending half-life in biological systems compared to non-fluorinated analogues .

Synthetic Limitations : Classical cross-coupling methods fail for certain brominated tetrahydrocarbazoles, necessitating alternative strategies like XAT or microwave-assisted synthesis .

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